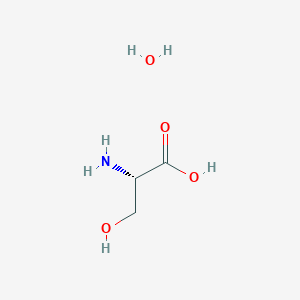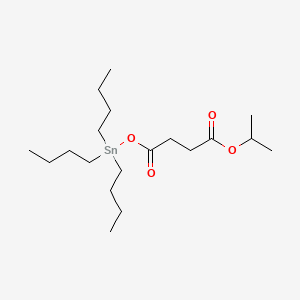
Tributyltin isopropyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyltin isopropyl succinate is an organotin compound that belongs to the class of trialkyltins. These compounds are characterized by the presence of three butyl groups covalently bonded to a tin atom. Tributyltin compounds have been widely studied for their biological activities and industrial applications, particularly as biocides in antifouling paints .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyltin isopropyl succinate can be synthesized through the reaction of tributyltin chloride with isopropyl succinate in the presence of a base. The reaction typically involves the use of an organic solvent such as toluene or dichloromethane and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of tributyltin compounds often involves the use of tributyltin oxide as a starting material. The oxide is reacted with the appropriate carboxylic acid or ester to produce the desired tributyltin derivative. This method is scalable and allows for the production of large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyltin isopropyl succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide.
Reduction: Reduction reactions can convert this compound to tributyltin hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl succinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various tributyltin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tributyltin isopropyl succinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation reactions.
Biology: Studied for its endocrine-disrupting properties and effects on various biological systems.
Industry: Used as a biocide in antifouling paints to prevent the growth of marine organisms on ship hulls.
Wirkmechanismus
Tributyltin isopropyl succinate exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways at the organism level . The compound also acts as a transcriptional coactivator for steroid receptors and nuclear receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin hydride
- Triphenyltin compounds
Uniqueness
Tributyltin isopropyl succinate is unique due to its specific combination of tributyltin and isopropyl succinate, which imparts distinct chemical and biological properties. Compared to other tributyltin compounds, it has unique applications in organic synthesis and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
53404-82-3 |
|---|---|
Molekularformel |
C19H38O4Sn |
Molekulargewicht |
449.2 g/mol |
IUPAC-Name |
1-O-propan-2-yl 4-O-tributylstannyl butanedioate |
InChI |
InChI=1S/C7H12O4.3C4H9.Sn/c1-5(2)11-7(10)4-3-6(8)9;3*1-3-4-2;/h5H,3-4H2,1-2H3,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
KOXHYDFHHIYRTI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
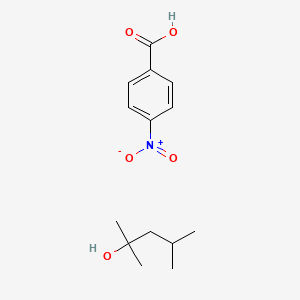


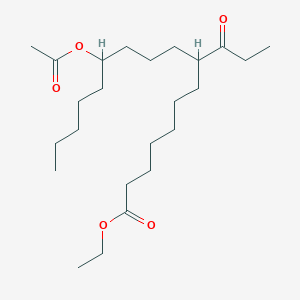

![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

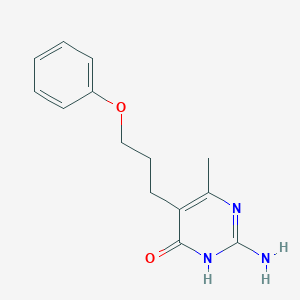
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)

